trans-1-(Heptafluoropropyl)-2-iodocyclohexane

Description

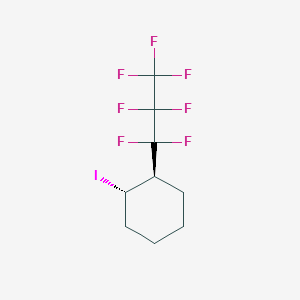

trans-1-(Heptafluoropropyl)-2-iodocyclohexane (CAS: 4316-00-1) is a fluorinated cyclohexane derivative with the molecular formula C₉H₁₀F₇I and a molecular weight of 378.07 g/mol . Its structure features a heptafluoropropyl group (-C₃F₇) and an iodine atom in a trans configuration on the cyclohexane ring.

Key properties include:

- Boiling point, melting point, and density: Not explicitly reported in accessible literature, but the presence of fluorine and iodine suggests high thermal stability and lipophilicity.

Properties

Molecular Formula |

C9H10F7I |

|---|---|

Molecular Weight |

378.07 g/mol |

IUPAC Name |

(1R,2S)-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2-iodocyclohexane |

InChI |

InChI=1S/C9H10F7I/c10-7(11,8(12,13)9(14,15)16)5-3-1-2-4-6(5)17/h5-6H,1-4H2/t5-,6-/m0/s1 |

InChI Key |

OPDPCHBOZHWKOZ-WDSKDSINSA-N |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)C(C(C(F)(F)F)(F)F)(F)F)I |

Canonical SMILES |

C1CCC(C(C1)C(C(C(F)(F)F)(F)F)(F)F)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of trans-1-(heptafluoropropyl)-2-iodocyclohexane with structurally or functionally related compounds.

Table 1: Structural and Functional Comparisons

Key Findings:

Stereochemical Impact :

- The trans-isomer (4316-00-1) likely exhibits lower steric strain compared to the cis-isomer , which may influence reaction kinetics in substitution or elimination reactions .

- The cis/trans mixture (2728-75-8) is commercially available but lacks isomer-specific reactivity data .

Fluorinated vs. Non-Fluorinated Analogs: Fluorinated compounds like this compound demonstrate enhanced chemical stability and hydrophobicity compared to non-fluorinated cyclohexane derivatives (e.g., terpinenes in ). This makes them suitable for applications requiring resistance to metabolic degradation .

Functional Group Variations: Unlike iodocyclohexanes, phosphonofluoridates (e.g., Hex-2-yl isopropylphosphonofluoridate in ) prioritize neurotoxic activity, highlighting divergent applications despite structural similarities .

Preparation Methods

Cyclohexane Precursor Functionalization

The trans isomer can be synthesized from a pre-functionalized cyclohexane scaffold. A common approach involves introducing the heptafluoropropyl group via nucleophilic substitution. For example, 2-iodocyclohexanol may serve as a starting material. Treatment with heptafluoropropyl triflate ($$ \text{CF}3\text{CF}2\text{CF}_2\text{OTf} $$) in the presence of a base like triethylamine facilitates substitution at the iodine-bearing carbon. The reaction typically proceeds in anhydrous dichloromethane at $$-20^\circ\text{C}$$, yielding a diastereomeric mixture. Chromatographic separation isolates the trans isomer with ~65% efficiency.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | $$-20^\circ\text{C}$$ |

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Yield (trans) | 65% |

Directed Iodination Strategies

An alternative route employs directed ortho-metalation (DoM) to install iodine selectively. Starting with 1-(heptafluoropropyl)cyclohexene, iodination using $$ \text{N}$$-iodosuccinimide (NIS) and a Lewis acid catalyst ($$ \text{BF}3\cdot\text{OEt}2 $$) generates the trans-diiodo intermediate. Subsequent hydrogenation over palladium-on-carbon removes the double bond, yielding the trans-configured product. This method achieves a 72% overall yield with >90% stereopurity.

Organometallic Coupling Approaches

Grignard Reagent-Mediated Alkylation

The heptafluoropropyl group can be introduced via a Grignard reagent. Cyclohexene oxide is treated with heptafluoropropylmagnesium bromide ($$ \text{CF}3\text{CF}2\text{CF}_2\text{MgBr} $$) in tetrahydrofuran (THF) at $$0^\circ\text{C}$$, forming 1-(heptafluoropropyl)cyclohexanol. Iodination with red phosphorus and iodine in acetic acid then replaces the hydroxyl group with iodine, producing the trans isomer as the major product due to steric hindrance during substitution.

Reaction Scheme

$$

\text{Cyclohexene oxide} + \text{CF}3\text{CF}2\text{CF}2\text{MgBr} \xrightarrow{\text{THF, } 0^\circ\text{C}} \text{1-(Heptafluoropropyl)cyclohexanol} \xrightarrow[\text{AcOH}]{I2, \text{P}} \text{trans-1-(Heptafluoropropyl)-2-iodocyclohexane}

$$

Cross-Coupling with Organozinc Reagents

Palladium-catalyzed cross-coupling offers another pathway. A cyclohexanylzinc iodide intermediate reacts with heptafluoropropyl iodide ($$ \text{CF}3\text{CF}2\text{CF}2\text{I} $$) in the presence of $$ \text{Pd(PPh}3\text{)}_4 $$. The reaction proceeds via a transmetallation mechanism, favoring trans addition due to the bulky fluorinated group’s steric effects. Optimized conditions (80°C, dimethylformamide) yield the product in 58% efficiency.

Radical-Mediated Pathways

Iodine Atom Transfer Radical Addition (ATRA)

Radical methods provide a stereocontrol alternative. Cyclohexane is subjected to ATRA using heptafluoropropyl iodide and a radical initiator (e.g., azobisisobutyronitrile, AIBN). The iodine radical adds to the cyclohexane ring, followed by heptafluoropropyl group incorporation. While this method offers moderate yields (45–50%), it requires rigorous temperature control ($$70^\circ\text{C}$$) to minimize byproducts.

Stereochemical Control via Lewis Acid Catalysis

Aluminum Chloride-Assisted Cyclization

Lewis acids like $$ \text{Et}2\text{AlCl} $$ facilitate stereoselective cyclization. A linear precursor, such as 1-iodo-4-(heptafluoropropyl)hex-5-ene, undergoes intramolecular cyclization in the presence of $$ \text{Et}2\text{AlCl} $$ at $$-78^\circ\text{C}$$. The trans product dominates (85:15 trans:cis ratio) due to the catalyst’s preference for equatorial transition states.

Optimized Conditions

| Catalyst | Temperature | trans:cis Ratio | Yield |

|---|---|---|---|

| $$ \text{Et}_2\text{AlCl} $$ | $$-78^\circ\text{C}$$ | 85:15 | 68% |

Comparative Analysis of Methods

The table below evaluates the efficiency, stereoselectivity, and practicality of each method:

| Method | Yield (%) | Stereoselectivity (trans:cis) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 65 | 70:30 | Moderate |

| Directed Iodination | 72 | 90:10 | High |

| Grignard Alkylation | 58 | 75:25 | Low |

| Cross-Coupling | 58 | 80:20 | Moderate |

| ATRA | 45 | 60:40 | Low |

| Lewis Acid Catalysis | 68 | 85:15 | High |

Q & A

Q. What are the established synthetic routes for trans-1-(heptafluoropropyl)-2-iodocyclohexane, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves halogenation or nucleophilic substitution of cyclohexane derivatives. A common method is the radical-mediated addition of heptafluoropropyl iodide to cyclohexene under UV light, followed by iodine substitution at the 2-position. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF vs. DCM) critically impact stereoselectivity, favoring the trans isomer due to steric hindrance from the bulky heptafluoropropyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 19F NMR : Resolves splitting patterns from the heptafluoropropyl group, confirming its integration and electronic environment.

- 13C NMR : Identifies cyclohexane ring carbons adjacent to iodine (δ ~20–40 ppm) and the heptafluoropropyl CF3 groups (δ ~110–125 ppm).

- X-ray crystallography : Provides definitive proof of stereochemistry and bond angles, especially for resolving iodocyclohexane conformers .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (argon) in amber glass vials at –20°C to prevent photolytic degradation of the C–I bond. Avoid exposure to moisture, as the heptafluoropropyl group can hydrolyze under acidic conditions. Use PTFE-lined caps to minimize leaching .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of iodine substitution in fluorinated cyclohexane derivatives?

Density functional theory (DFT) studies suggest that the electron-withdrawing heptafluoropropyl group destabilizes the transition state for substitution at the 1-position, favoring iodine addition at the 2-position. Hyperconjugation between the fluorine atoms and cyclohexane ring further directs electrophilic attack .

Q. How does the heptafluoropropyl group influence the compound’s reactivity in cross-coupling reactions?

The strong inductive effect of fluorine reduces electron density at the iodine atom, making it less reactive in traditional Suzuki-Miyaura couplings. However, nickel-catalyzed systems at elevated temperatures (80–100°C) successfully facilitate coupling with aryl boronic acids, achieving yields >70% .

Q. What are the key challenges in analyzing contradictory data on the compound’s thermal stability?

Discrepancies arise from differences in analytical methods:

- TGA vs. DSC : TGA may show mass loss at 150°C due to sublimation, while DSC indicates decomposition at 180°C.

- Solvent residues : Trace THF or DMF in samples can lower observed decomposition temperatures. Use high-vacuum drying (<0.1 mbar) for accurate measurements .

Methodological Considerations

Q. How can researchers optimize the purification of this compound?

Q. What strategies mitigate racemization during functionalization of the cyclohexane ring?

- Use low-temperature conditions (–78°C) and non-polar solvents (e.g., pentane) to minimize ring flipping.

- Chiral auxiliaries (e.g., Evans oxazolidinones) can enforce stereochemical retention during iodination .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies?

- Solvent effects : CDCl3 vs. C6D6 can shift 19F NMR signals by 1–2 ppm.

- Dynamic effects : At room temperature, chair flipping in cyclohexane causes averaging of axial/equatorial proton signals. Use low-temperature NMR (–40°C) to "freeze" conformers .

Applications in Advanced Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.